molecular formula C15H13ClN2OS B5787303 N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide

N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide

Cat. No. B5787303
M. Wt: 304.8 g/mol
InChI Key: GDLSTDVIKYHCJD-UHFFFAOYSA-N
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Description

N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide, also known as CCPT, is a chemical compound that has been widely studied for its potential applications in scientific research. CCPT belongs to the class of thioamides, which are compounds that contain a sulfur atom and a nitrogen atom connected by a double bond. Thioamides have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, this compound can prevent cancer cells from dividing and proliferating. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. By inhibiting COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases. In addition, this compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, this compound can prevent the invasion and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its relatively low toxicity compared to other anticancer drugs. This compound has also been found to be stable under various conditions, which makes it suitable for long-term storage and transportation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been found to have poor bioavailability, which can limit its effectiveness in treating certain diseases.

Future Directions

There are several future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound. For example, further studies could be conducted to determine how this compound inhibits the activity of topoisomerase II and COX-2. Finally, future research could focus on the development of new formulations of this compound that improve its solubility and bioavailability, which could enhance its effectiveness in treating various diseases.

Synthesis Methods

The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide involves the reaction of 4-chloroaniline with carbon disulfide and potassium hydroxide to form 4-chlorophenyl isothiocyanate. The isothiocyanate is then reacted with phenylacetic acid to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.

Scientific Research Applications

N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties. In particular, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-12-6-8-13(9-7-12)17-15(20)18-14(19)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLSTDVIKYHCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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